

Presatovir: A Comparative Meta-Analysis of Clinical Trial Outcomes for RSV

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Compound of Interest

Compound Name: *Presatovir*

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This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Presatovir** (GS-5806), an investigational oral antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infection. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data from key clinical trials.

Executive Summary

Respiratory Syncytial Virus (RSV) poses a significant threat, particularly to immunocompromised individuals such as hematopoietic cell transplant (HCT) and lung transplant recipients, where it can lead to severe lower respiratory tract complications (LRTCs) and increased mortality.[1] **Presatovir** is an orally bioavailable small molecule that acts as an RSV fusion inhibitor.[2] While it has shown promise in reducing viral load and clinical symptoms in healthy adult challenge studies, its efficacy in naturally infected, high-risk patient populations has been less definitive in Phase 2 clinical trials.[2][3] This guide synthesizes the available clinical trial data for **Presatovir** and compares its outcomes with the current standard of care and other therapeutic options for high-risk adult populations.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials of **Presatovir** and the comparator, Ribavirin, in high-risk patient populations.

Table 1: Efficacy of **Presatovir** in Hematopoietic Cell Transplant (HCT) Recipients with RSV Upper Respiratory Tract Infection (URTI)

Endpoint	Presatovir (n=96)	Placebo (n=93)	p-value	Trial Identifier
Time-Weighted Average Decline in Nasal RSV Viral Load (Day 1-9)	-	-	0.040	NCT02254408[4]
Treatment Difference (log10 copies/mL)	-0.33	-	-	NCT02254408[4]
Progression to Lower Respiratory Tract Complications (LRTC) by Day 28	11.2%	19.5%	0.11	NCT02254408[4]
Odds Ratio	0.50	-	-	NCT02254408[4]
LRTC in Patients with Lymphopenia (<200/ μ L) by Day 28	13.3% (2/15)	64.3% (9/14)	0.008	NCT02254408[4]

Table 2: Efficacy of **Presatovir** in Lung Transplant Recipients with RSV Infection

Endpoint	Presatovir (n=40)	Placebo (n=20)	p-value	Trial Identifier
Time-Weighted Average Change in Nasal RSV Load (Day 1-7)	-	-	0.72	NCT02534350[5]
Treatment Difference (log10 copies/mL)	0.10	-	-	NCT02534350[5]

Table 3: Efficacy of Ribavirin in Hematopoietic Cell Transplant (HCT) Recipients with RSV URTI

Endpoint	Ribavirin (n=9)	Supportive Care (n=5)	p-value	Study
Progression to Pneumonia at 1 Month	11.1% (1/9)	40% (2/5)	0.51	Boeckh et al. (2007)[6]
Virologically Proven RSV Pneumonia	0% (0/9)	40% (2/5)	0.11	Boeckh et al. (2007)[6]
Change in Viral Load at Day 10 (log10 copies/mL)	-0.75 (decrease)	+1.26 (increase)	0.07	Boeckh et al. (2007)[6]

Table 4: Safety and Tolerability of **Presatovir**

Population	Key Findings	Trial Identifier
HCT Recipients with URTI	Adverse events were similar between Presatovir and placebo groups.[4]	NCT02254408[4]
Lung Transplant Recipients	Presatovir was generally well tolerated.[5]	NCT02534350[5]

Experimental Protocols

Virological Assessment: RSV Viral Load Quantification

In the **Presatovir** clinical trials, bilateral intranasal swabs were collected to measure RSV viral load.[7] The quantification of RSV RNA was performed using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay.[7] While specific primer and probe sequences may vary between central laboratories, the general methodology involves the extraction of viral RNA from the nasal swab sample, followed by reverse transcription to complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR instrument, and the amount of amplified product is measured by fluorescence. The viral load is then calculated in log10 copies/mL.[7][8]

Clinical Assessment: Symptom Severity and Progression to LRTC

Symptom Severity: Changes in respiratory infection symptoms in some **Presatovir** trials were assessed using the Influenza Patient-Reported Outcomes (Flu-PRO) questionnaire.[5] The Flu-PRO is a validated, self-administered instrument that quantifies the severity of 32 symptoms of influenza-like illness across six body systems: nose, throat, eyes, chest/respiratory, gastrointestinal, and body/systemic.[9][10] Patients rate the severity of each symptom over the preceding 24 hours on a 5-point scale.[10]

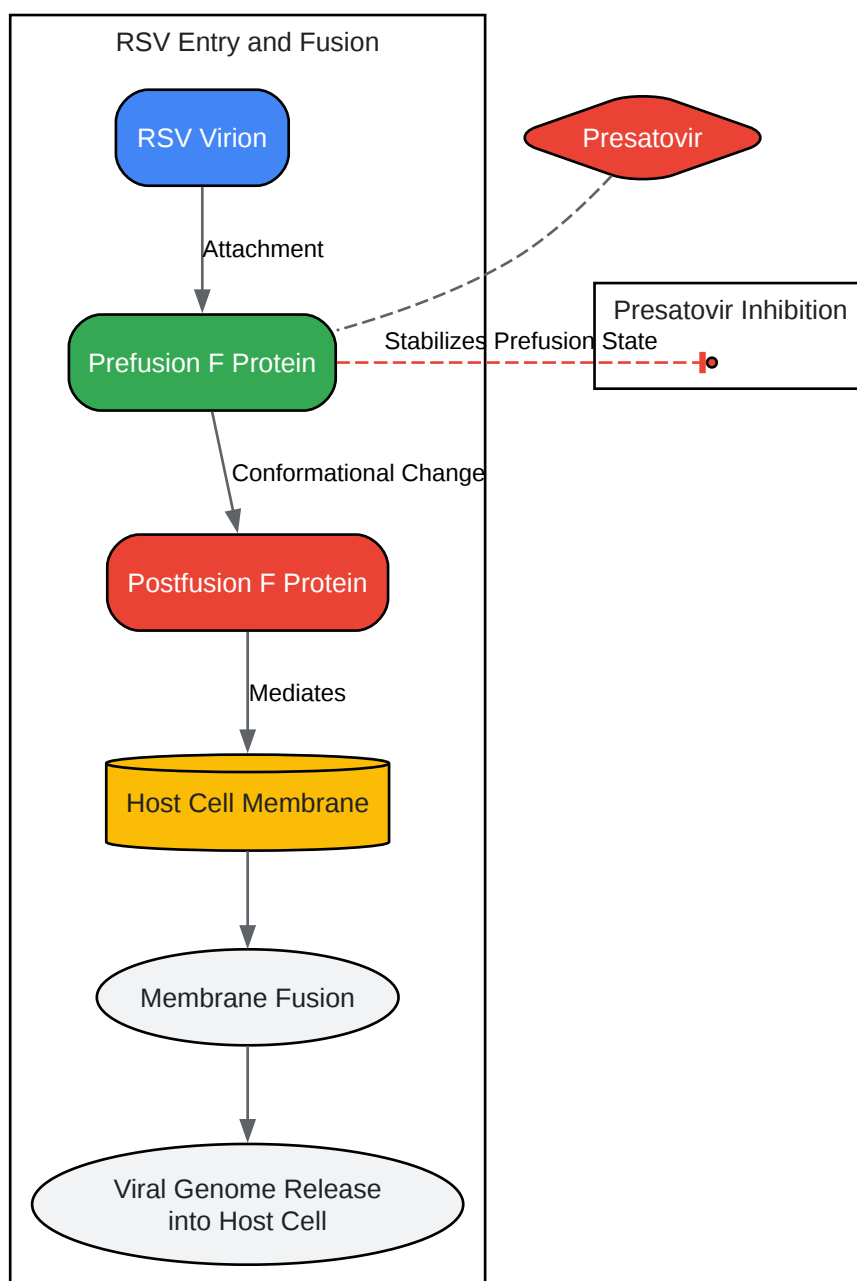
Progression to Lower Respiratory Tract Complications (LRTC): In the context of RSV infection in immunocompromised patients, LRTC is a critical endpoint. It is generally defined by the new onset of lower respiratory tract signs and symptoms, often accompanied by new abnormalities on chest imaging (e.g., X-ray or CT scan).[4] Symptoms may include increased dyspnea,

increased sputum volume, and purulence. In clinical trials, the diagnosis of pneumonia, a form of LRTC, is often confirmed by radiographic evidence.[6]

Mechanism of Action and Experimental Workflow

Presatovir's Mechanism of Action: RSV Fusion Inhibition

Presatovir targets the RSV fusion (F) protein, which is essential for the virus to enter host cells.[6] The F protein, in its metastable prefusion conformation, undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes. **Presatovir** binds to a pocket within the central cavity of this prefusion F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion. This action effectively blocks the virus from infecting respiratory tract cells.

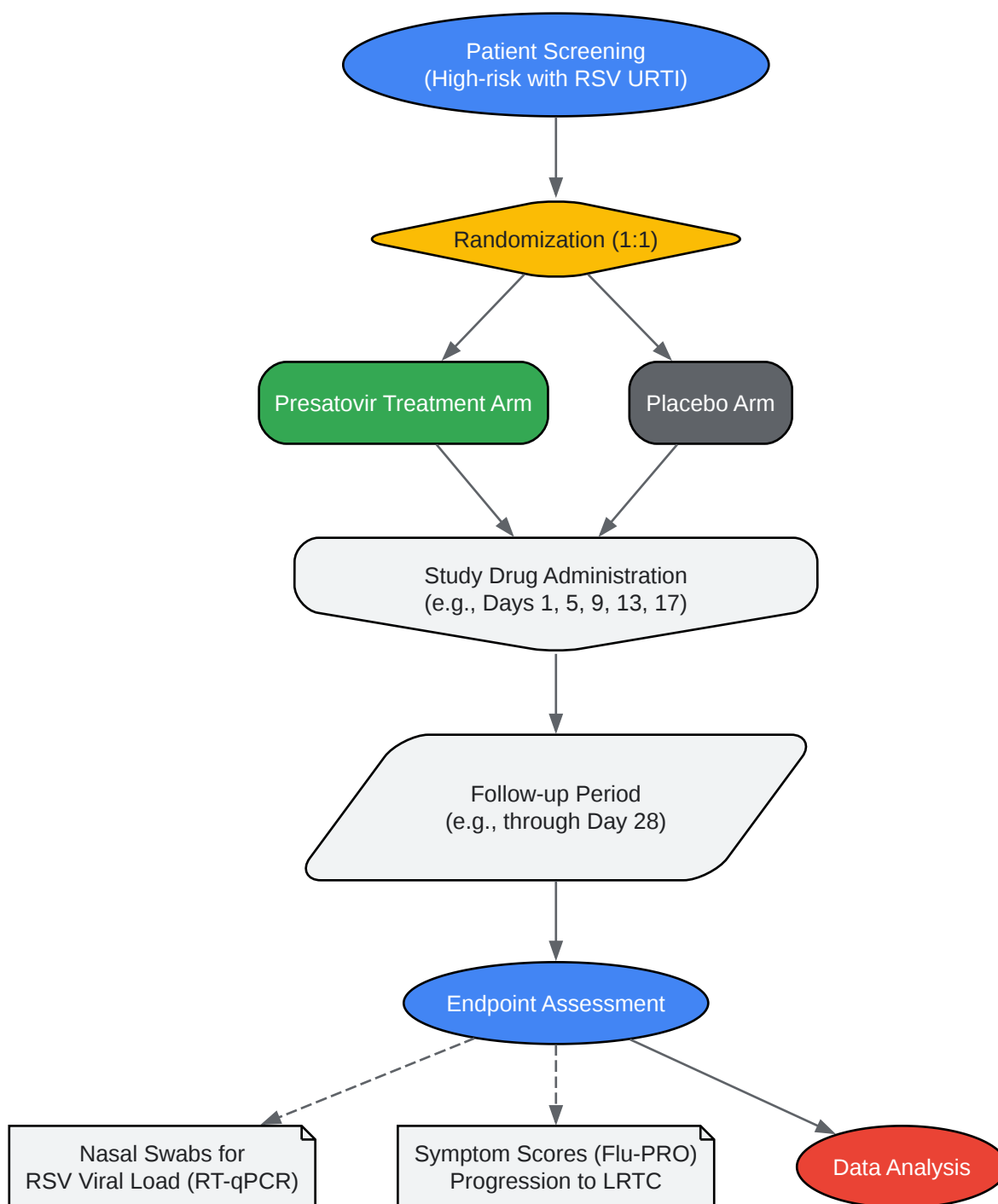


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Caption: Mechanism of **Presatovir**: Inhibition of RSV F protein conformational change.

Experimental Workflow in a Presatovir Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of **Presatovir** in high-risk patients.



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Caption: A typical experimental workflow for a **Presatovir** clinical trial.

Discussion and Future Directions

The clinical trial data for **Presatovir** in high-risk, naturally infected adult populations presents a mixed picture. While the drug was well-tolerated, it did not consistently meet its primary virological and clinical endpoints.[4][5] A notable exception was a post-hoc analysis showing a significant reduction in the progression to LRTC in HCT recipients with lymphopenia, suggesting a potential benefit in a more severely immunocompromised subgroup.[4]

In comparison, Ribavirin, often used in combination with immunoglobulins, has shown some efficacy in reducing mortality and progression to LRTI in HCT recipients, although the evidence is largely from observational studies and a small, underpowered randomized controlled trial.[6] The administration of Ribavirin, particularly the aerosolized form, presents logistical challenges.

The development of effective and convenient oral antiviral therapies for RSV in high-risk adults remains an area of significant unmet medical need. Future research should focus on identifying patient populations most likely to benefit from **Presatovir** and other novel antiviral agents. Further studies with refined endpoints and stratification by immune status are warranted to fully elucidate the therapeutic potential of RSV fusion inhibitors in these vulnerable patient groups.

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